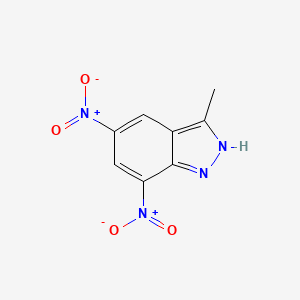

3-Methyl-5,7-dinitro-1H-indazole

Description

Structure

3D Structure

Properties

IUPAC Name |

3-methyl-5,7-dinitro-2H-indazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6N4O4/c1-4-6-2-5(11(13)14)3-7(12(15)16)8(6)10-9-4/h2-3H,1H3,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QDAOOFJLFDRTDZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C=C(C=C(C2=NN1)[N+](=O)[O-])[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6N4O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10463389 | |

| Record name | 3-METHYL-5,7-DINITRO-1H-INDAZOLE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10463389 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

647853-23-4 | |

| Record name | 3-METHYL-5,7-DINITRO-1H-INDAZOLE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10463389 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Guide to the Spectroscopic Characterization of 3-methyl-5,7-dinitro-1H-indazole

This technical guide provides a comprehensive overview of the spectroscopic methodologies for the structural elucidation and characterization of 3-methyl-5,7-dinitro-1H-indazole. This document is intended for researchers, scientists, and professionals in drug development who are working with or synthesizing this and related nitroaromatic heterocyclic compounds. The guide emphasizes the synergy between different spectroscopic techniques to build a complete and validated structural profile.

Introduction

This compound is a heterocyclic compound of significant interest due to the prevalence of the indazole scaffold in pharmacologically active molecules.[1][2] The presence of nitro groups suggests potential applications in various fields, including as intermediates in the synthesis of bioactive compounds.[3] Accurate and unambiguous structural characterization is paramount for ensuring the purity, stability, and desired reactivity of this molecule. This guide will detail the application of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, Ultraviolet-Visible (UV-Vis) spectroscopy, and Mass Spectrometry (MS) for the comprehensive analysis of this compound.

The structural integrity of such molecules is the foundation of their function. Therefore, a multi-faceted spectroscopic approach is not just recommended but essential for unequivocal characterization. The principles and experimental protocols outlined herein are designed to provide a robust framework for researchers.

Molecular Structure and Key Features

To effectively interpret spectroscopic data, a foundational understanding of the molecule's structure is crucial. This compound consists of a bicyclic indazole core, a methyl group at position 3, and two nitro groups at positions 5 and 7.

Caption: Molecular Structure of this compound.

I. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of organic molecules. For this compound, both ¹H and ¹³C NMR will provide critical information.

A. ¹H NMR Spectroscopy: Probing the Proton Environment

Theoretical Considerations: The chemical shifts of the protons in this compound are influenced by the aromatic ring system and the electron-withdrawing nature of the two nitro groups. The protons on the benzene ring will appear in the aromatic region, typically downfield due to deshielding. The methyl protons will appear as a singlet in the upfield region. The N-H proton of the indazole ring is expected to be a broad singlet, and its chemical shift can be concentration and solvent-dependent.

Expected ¹H NMR Data:

| Proton | Expected Chemical Shift (ppm) | Multiplicity | Integration | Key Insights |

| N-H | 13.0 - 14.0 | broad singlet | 1H | Exchangeable proton, characteristic of indazole N-H. |

| H4 | 8.5 - 9.0 | doublet | 1H | Significantly downfield due to the anisotropic effect of the adjacent nitro group at C5. |

| H6 | 8.0 - 8.5 | doublet | 1H | Downfield shift influenced by the nitro groups at C5 and C7. |

| CH₃ | 2.5 - 3.0 | singlet | 3H | Characteristic of a methyl group attached to an aromatic system. |

Note: The exact chemical shifts can vary depending on the solvent used.[4][5]

B. ¹³C NMR Spectroscopy: Mapping the Carbon Skeleton

Theoretical Considerations: The ¹³C NMR spectrum will reveal all the unique carbon environments in the molecule. The carbons attached to the electron-withdrawing nitro groups (C5 and C7) will be significantly deshielded and appear at a lower field. The methyl carbon will be found in the upfield region.

Expected ¹³C NMR Data:

| Carbon | Expected Chemical Shift (ppm) | Key Insights |

| C3 | 140 - 145 | Carbon bearing the methyl group. |

| C3a | 120 - 125 | Bridgehead carbon. |

| C4 | 115 - 120 | Aromatic carbon. |

| C5 | 145 - 150 | Deshielded carbon attached to the nitro group. |

| C6 | 110 - 115 | Aromatic carbon. |

| C7 | 150 - 155 | Highly deshielded carbon attached to the nitro group. |

| C7a | 135 - 140 | Bridgehead carbon. |

| CH₃ | 15 - 20 | Methyl carbon. |

Note: These are estimated chemical shifts based on known data for substituted indazoles and nitroaromatic compounds.[6]

C. Experimental Protocol for NMR Spectroscopy

-

Sample Preparation: Weigh approximately 5-10 mg of this compound.[7]

-

Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.[7] DMSO-d₆ is often preferred for indazole derivatives to observe the N-H proton.[4][5]

-

Ensure the sample is fully dissolved; sonication can be used to aid dissolution.[7]

-

¹H NMR Acquisition:

-

Use a standard single-pulse experiment.

-

Set the spectral width to approximately 16 ppm.

-

Acquisition time should be 2-4 seconds with a relaxation delay of 1-5 seconds.

-

Collect 16-64 scans depending on the sample concentration.[7]

-

-

¹³C NMR Acquisition:

-

Employ a proton-decoupled pulse program.

-

Set the spectral width to approximately 250 ppm.

-

Use an acquisition time of 1-2 seconds and a relaxation delay of 2-5 seconds.

-

A higher number of scans (1024-4096) is necessary due to the low natural abundance of ¹³C.[7]

-

-

Data Processing:

-

Apply Fourier transform to the acquired Free Induction Decay (FID).

-

Phase correct the spectrum.

-

Calibrate the chemical shift axis using the residual solvent peak.

-

Integrate the peaks in the ¹H NMR spectrum and analyze chemical shifts, coupling constants, and multiplicities.

-

II. Infrared (IR) Spectroscopy

IR spectroscopy is an excellent technique for identifying the functional groups present in a molecule.

Theoretical Considerations: The IR spectrum of this compound will be dominated by the characteristic vibrations of the N-O bonds in the nitro groups, the N-H bond of the indazole ring, C-H bonds of the aromatic ring and methyl group, and the C=C and C=N bonds of the aromatic system.

Expected IR Absorption Bands:

| Wavenumber (cm⁻¹) | Vibration | Functional Group | Significance |

| 3300 - 3100 | N-H stretch | Indazole N-H | Confirms the presence of the indazole ring. |

| 3100 - 3000 | C-H stretch | Aromatic C-H | Indicates the presence of the aromatic ring. |

| 2950 - 2850 | C-H stretch | Methyl C-H | Confirms the methyl group. |

| 1620 - 1580 | C=C/C=N stretch | Aromatic Ring | Skeletal vibrations of the indazole ring. |

| 1550 - 1475 | Asymmetric N-O stretch | Nitro (NO₂) | Strong and characteristic absorption for aromatic nitro compounds.[8] |

| 1360 - 1290 | Symmetric N-O stretch | Nitro (NO₂) | Another strong and characteristic band for aromatic nitro compounds.[8] |

Experimental Protocol for IR Spectroscopy

-

Sample Preparation (ATR):

-

Ensure the diamond crystal of the Attenuated Total Reflectance (ATR) accessory is clean.

-

Place a small amount of the solid sample directly onto the crystal.

-

Apply pressure using the anvil to ensure good contact between the sample and the crystal.

-

-

Data Acquisition:

-

Collect a background spectrum of the empty ATR crystal.

-

Collect the sample spectrum over the range of 4000-400 cm⁻¹.

-

Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

-

-

Data Analysis:

-

Identify and label the major absorption bands.

-

Correlate the observed bands with the expected functional groups.

-

III. Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for conjugated systems.

Theoretical Considerations: The extended π-system of the indazole ring, coupled with the nitro groups which act as auxochromes, will result in characteristic UV-Vis absorption bands. The spectrum is expected to show π → π* and n → π* transitions.

Expected UV-Vis Absorption Maxima (λ_max):

| Wavelength Range (nm) | Electronic Transition | Chromophore |

| 250 - 300 | π → π | Indazole ring |

| 320 - 400 | n → π | Nitro groups |

The exact position and intensity of these bands are solvent-dependent.

Experimental Protocol for UV-Vis Spectroscopy

-

Sample Preparation:

-

Prepare a dilute solution of this compound in a UV-grade solvent (e.g., ethanol, methanol, or acetonitrile). The concentration should be in the range of 10⁻⁴ to 10⁻⁵ M.

-

-

Data Acquisition:

-

Use a matched pair of quartz cuvettes.

-

Fill the reference cuvette with the pure solvent and the sample cuvette with the prepared solution.

-

Record the spectrum over a range of 200-800 nm.

-

-

Data Analysis:

-

Identify the wavelength(s) of maximum absorbance (λ_max).

-

If the concentration is known accurately, the molar absorptivity (ε) can be calculated using the Beer-Lambert law (A = εbc).

-

IV. Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight of the compound and can provide structural information through the analysis of fragmentation patterns.

Theoretical Considerations: Electron Ionization (EI) is a common technique for small molecules. The molecular ion peak (M⁺) should be observed at m/z corresponding to the molecular weight of this compound (C₈H₆N₄O₄ = 222.16 g/mol ). The fragmentation pattern will likely involve the loss of nitro groups (NO₂), and other characteristic cleavages of the indazole ring.

Expected Mass Spectrometric Data (EI):

| m/z | Fragment | Interpretation |

| 222 | [M]⁺ | Molecular Ion |

| 176 | [M - NO₂]⁺ | Loss of a nitro group |

| 130 | [M - 2NO₂]⁺ | Loss of two nitro groups |

Experimental Protocol for Mass Spectrometry

-

Sample Introduction:

-

For a solid sample, a direct insertion probe can be used.

-

Alternatively, the sample can be dissolved in a volatile solvent and introduced via a gas chromatograph (GC-MS).

-

-

Ionization:

-

Electron Ionization (EI) at 70 eV is standard.

-

-

Mass Analysis:

-

The mass analyzer (e.g., quadrupole or time-of-flight) separates the ions based on their mass-to-charge ratio.

-

-

Data Analysis:

-

Identify the molecular ion peak.

-

Analyze the major fragment ions to deduce the fragmentation pathway, which can help confirm the structure.

-

Integrated Spectroscopic Analysis Workflow

The power of spectroscopic characterization lies in the integration of data from multiple techniques. Each method provides a piece of the structural puzzle, and together they offer a self-validating system.

Caption: Integrated workflow for spectroscopic characterization.

Conclusion

The comprehensive spectroscopic characterization of this compound requires a synergistic approach, leveraging the strengths of NMR, IR, UV-Vis, and Mass Spectrometry. This guide provides the theoretical framework and practical protocols for researchers to confidently elucidate and validate the structure of this and related compounds. Adherence to these methodologies ensures the scientific rigor necessary for advancing research and development in medicinal chemistry and materials science.

References

-

Crystal structure of 3-chloro-1-methyl-5-nitro-1H-indazole - PMC - NIH. (n.d.). Retrieved January 23, 2026, from [Link]

-

Elguero, J., et al. (2012). Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. The Journal of Organic Chemistry, 77(9), 4336-4346. Available from: [Link]

-

Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions - PMC - PubMed Central. (n.d.). Retrieved January 23, 2026, from [Link]

-

13 C NMR of indazoles - ResearchGate. (2016). Retrieved January 23, 2026, from [Link]

-

UV-vis absorption spectra of the reduction of various nitro compounds... - ResearchGate. (n.d.). Retrieved January 23, 2026, from [Link]

-

Conduit, C. P. (1959). Ultraviolet and infrared spectra of some aromatic nitro-compounds. Journal of the Chemical Society (Resumed), 3273-3277. Available from: [Link]

-

Comparative computational studies for nucleophilic aromatic substitution of dinitro‑substituted benzannulated heterocycles with 1H‑1,2,3‑triazole | Request PDF - ResearchGate. (2025). Retrieved January 23, 2026, from [Link]

-

Synthesis, reactivity, and NMR spectroscopy of 4,6- and 6,7-difluoro-3-methyl-1 H -indazoles. (2009). Journal of Heterocyclic Chemistry, 46(6), 1408-1415. Available from: [Link]

-

The UV–vis spectra of various nitroaromatic compounds and excitation of... - ResearchGate. (n.d.). Retrieved January 23, 2026, from [Link]

-

(PDF) DEVELOPMENT OF 1H-INDAZOLE DERIVATIVES AS ANTI-INFLAMMATORY AGENTS USING COMPUTATIONAL METHODS - ResearchGate. (n.d.). Retrieved January 23, 2026, from [Link]

-

Synthesis, structure, electrostatic properties and spectroscopy of 3-methyl-4,5,6,7-tetrafluoro-1H-indazole. An experimental and ab initio computational study. (2000). Journal of the Chemical Society, Perkin Transactions 2, (7), 1369-1376. Available from: [Link]

-

Synthesis of a novel series of substituted1-(3,6-dimethyl-4- phe- nyl-1 H-indazol-5-yl) ethan-1-one derivatives and evaluations - Sciforum. (2021). Retrieved January 23, 2026, from [Link]

-

IR: nitro groups. (n.d.). Retrieved January 23, 2026, from [Link]

-

Synthesis of new indazole derivatives as potential antioxidant agents - ResearchGate. (2014). Retrieved January 23, 2026, from [Link]

-

1.3: UV/Vis and IR Spectroscopy - Chemistry LibreTexts. (2022). Retrieved January 23, 2026, from [Link]

-

Novel 3-chloro-6-nitro-1H-indazole derivatives as promising antileishmanial candidates: synthesis, biological activity, and molecular modelling studies - PubMed Central. (n.d.). Retrieved January 23, 2026, from [Link]

-

Indazole synthesis - Organic Chemistry Portal. (n.d.). Retrieved January 23, 2026, from [Link]

-

Synthesis and characterization of 1-methyl-3, 5-dininitro-1, 2, 4-triazole - ResearchGate. (2025). Retrieved January 23, 2026, from [Link]

-

Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives - PMC - NIH. (2023). Retrieved January 23, 2026, from [Link]

-

1H-NMR spectra of the (a) dinitro precursor DN and (b) diamine monomer... - ResearchGate. (n.d.). Retrieved January 23, 2026, from [Link]

-

Investigation of electron ionization mass spectrometric fragmentation pattern of indole- and indazole-type synthetic cannabinoids | Request PDF - ResearchGate. (2025). Retrieved January 23, 2026, from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. researchgate.net [researchgate.net]

- 7. benchchem.com [benchchem.com]

- 8. orgchemboulder.com [orgchemboulder.com]

3-methyl-5,7-dinitro-1H-indazole mass spectrometry analysis

An In-Depth Technical Guide to the Mass Spectrometry Analysis of 3-methyl-5,7-dinitro-1H-indazole

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive examination of the mass spectrometric analysis of this compound, a heterocyclic nitroaromatic compound of interest in pharmaceutical and chemical research. This document is structured to provide researchers, scientists, and drug development professionals with the foundational knowledge and practical methodologies required for the robust characterization of this molecule. We will delve into the principles of ionization, detail the predictable fragmentation pathways under various mass spectrometric conditions, and present validated experimental protocols. The causality behind methodological choices is explained to empower analysts in developing and troubleshooting their own assays.

Introduction: The Analytical Imperative for this compound

This compound belongs to the indazole class of compounds, which are bicyclic heterocyclic aromatic molecules consisting of a fused benzene and pyrazole ring.[1] The presence of two nitro groups and a methyl group on the indazole core creates a molecule with distinct physicochemical properties. Indazole derivatives are known for a wide range of biological activities, and nitroaromatic compounds are pivotal in various chemical syntheses.[2][3]

Mass spectrometry (MS) is an indispensable tool for the structural elucidation and quantification of such molecules. Its high sensitivity and specificity allow for unambiguous identification, often from complex matrices. Understanding the mass spectrometric behavior of this compound is critical for purity assessment, metabolite identification, and pharmacokinetic studies. This guide will focus primarily on Electron Ionization (EI) and Electrospray Ionization (ESI) techniques, which are workhorses in modern analytical laboratories.

Physicochemical Properties of this compound

A foundational understanding of the analyte's properties is crucial for method development.

| Property | Value | Source |

| Molecular Formula | C₈H₆N₄O₄ | - |

| Molecular Weight | 222.16 g/mol | - |

| Monoisotopic Mass | 222.03925 Da | - |

| Structure | A 1H-indazole core with a methyl group at position 3 and nitro groups at positions 5 and 7. | [4] |

| Appearance | Likely a solid at room temperature, similar to related nitroindazole compounds. | [5] |

Core Principles: Ionization & Fragmentation of Nitroaromatic Indazoles

The choice of ionization technique is paramount as it dictates the nature of the ions generated and the subsequent fragmentation patterns.

Electron Ionization (EI): The Hard Ionization Standard

EI is a highly energetic, gas-phase ionization technique typically coupled with Gas Chromatography (GC-MS).[6][7] It involves bombarding the analyte with high-energy electrons (typically 70 eV), leading to the ejection of an electron to form a radical cation (M⁺•).[7] This process imparts significant excess energy, resulting in extensive and reproducible fragmentation.[6]

For nitroaromatic compounds, EI mass spectra are characterized by:

-

Abundant Fragmentation: The molecular ion may be weak but is usually observable.

-

Characteristic Neutral Losses: The fragmentation is dominated by the loss of the nitro groups and related species. Common losses include:

-

Loss of •NO₂ (46 Da)

-

Loss of •NO (30 Da)

-

Loss of O (16 Da), often from a nitro group rearrangement (the "nitro-nitrite" rearrangement).

-

-

Ring Cleavage: Fragmentation of the indazole ring system itself can also occur.

Electrospray Ionization (ESI): The Soft Ionization Approach

ESI is a soft ionization technique ideal for molecules that are polar or can be readily ionized in solution, making it the standard for Liquid Chromatography (LC-MS).[8][9] It generates ions with little excess energy, typically protonated molecules ([M+H]⁺) in positive ion mode or deprotonated molecules ([M-H]⁻) in negative ion mode.

-

Negative Ion Mode ([M-H]⁻): Due to the acidic proton on the indazole nitrogen and the electron-withdrawing nature of the dinitro substitution, this compound is expected to ionize efficiently in negative ion mode.

-

Tandem Mass Spectrometry (MS/MS): To obtain structural information, the [M-H]⁻ precursor ion is isolated and subjected to collision-induced dissociation (CID). The resulting fragment ions provide structural insights, often through similar neutral losses (NO, NO₂) as seen in EI, but originating from an even-electron ion.

Integrated Analytical Workflow

A systematic approach, from sample preparation to data analysis, ensures reliable and reproducible results. The following workflow is recommended for the comprehensive analysis of this compound.

Caption: General workflow for the MS analysis of this compound.

EI-MS Fragmentation Pathway of this compound

The EI fragmentation of this molecule is predicted to be a multi-step process initiated by the formation of the molecular ion radical at m/z 222. The high-energy input leads to a cascade of fragmentation events.

Caption: Proposed EI fragmentation pathway for this compound.

Key Fragmentation Steps (EI):

-

Molecular Ion (m/z 222): The initial radical cation is formed.

-

Loss of a Nitro Radical (m/z 176): The most facile cleavage is the loss of one of the •NO₂ groups, a characteristic fragmentation of nitroaromatic compounds, resulting in a stable ion at m/z 176.[10]

-

Loss of Nitric Oxide (m/z 146): The fragment at m/z 176 can then lose a molecule of nitric oxide (•NO), a common pathway for the remaining nitro group, to produce an ion at m/z 146.

-

Loss of Methyl Radical (m/z 131): The ion at m/z 146 may eject the methyl radical (•CH₃) to form a fragment at m/z 131.

-

Ring Contraction/Cleavage (m/z 129): A common pathway for heterocyclic aromatic compounds is the loss of HCN (27 Da) from the pyrazole ring, which could occur from the m/z 146 ion to yield a fragment at m/z 119 (not shown) or from the m/z 176 ion to yield m/z 149 (not shown). Cleavage can also lead to other smaller fragments.

ESI-MS/MS Fragmentation Analysis

In negative ion mode ESI, the molecule deprotonates at the N1 position to form the [M-H]⁻ ion at m/z 221. CID of this ion will yield a distinct fragmentation pattern.

Key Fragmentation Steps (ESI, Negative Mode):

-

Precursor Ion ([M-H]⁻, m/z 221): This is the stable, deprotonated molecule.

-

Loss of NO (m/z 191): Upon collisional activation, a common loss from the nitro group of an anion is nitric oxide, resulting in a fragment at m/z 191.

-

Loss of NO₂ (m/z 175): Alternatively, the precursor can lose a nitro radical, forming a radical anion at m/z 175. This is typically less favored than neutral losses from even-electron ions but can be observed.

Experimental Protocols

These protocols provide a starting point for method development. Optimization is necessary based on the specific instrumentation and analytical goals.

Protocol 1: GC-EI-MS for Identification and Purity Analysis

This method is ideal for identifying the analyte and volatile impurities.

-

Sample Preparation:

-

Accurately weigh and dissolve the sample in a suitable volatile solvent (e.g., ethyl acetate or acetone) to a final concentration of approximately 100 µg/mL.

-

Vortex to ensure complete dissolution.

-

-

GC-MS Instrumentation & Parameters:

-

GC Column: 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane (e.g., DB-5ms or equivalent).

-

Inlet: Splitless mode, 280 °C.

-

Carrier Gas: Helium at a constant flow of 1.2 mL/min.

-

Oven Program:

-

Initial temperature: 100 °C, hold for 1 minute.

-

Ramp: 20 °C/min to 300 °C.

-

Hold: 5 minutes at 300 °C.

-

-

MS Transfer Line: 290 °C.

-

Ion Source: Electron Ionization (EI) at 70 eV, 230 °C.

-

Mass Analyzer: Quadrupole.

-

Acquisition Mode: Full Scan from m/z 40 to 300.

-

-

Data Analysis:

-

Extract the mass spectrum from the chromatographic peak corresponding to the analyte.

-

Identify the molecular ion (m/z 222) and key fragment ions (e.g., m/z 176, 146, 131) to confirm the compound's identity.

-

Protocol 2: LC-ESI-MS/MS for Quantification and Trace Analysis

This method is suited for analyzing the compound in complex matrices or when higher sensitivity is required.

-

Sample Preparation:

-

Dissolve the sample in a mobile phase-compatible solvent (e.g., 50:50 acetonitrile:water) to the desired concentration (e.g., for a calibration curve from 1 ng/mL to 1000 ng/mL).

-

-

LC-MS Instrumentation & Parameters:

-

LC Column: C18, 100 mm x 2.1 mm ID, 2.6 µm particle size.

-

Mobile Phase A: Water + 0.1% Formic Acid.

-

Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

-

Gradient:

-

Start at 10% B.

-

Linear ramp to 95% B over 8 minutes.

-

Hold at 95% B for 2 minutes.

-

Return to 10% B and equilibrate for 3 minutes.

-

-

Flow Rate: 0.4 mL/min.

-

Column Temperature: 40 °C.

-

Ion Source: Electrospray Ionization (ESI), Negative Ion Mode.

-

ESI Parameters:

-

Capillary Voltage: -3.5 kV.

-

Drying Gas (N₂): 10 L/min at 350 °C.

-

Nebulizer Pressure: 45 psi.

-

-

Acquisition Mode: Multiple Reaction Monitoring (MRM).

-

Transition 1 (Quantifier): m/z 221 → 191.

-

Transition 2 (Qualifier): m/z 221 → 175.

-

Note: Collision energies must be optimized for the specific instrument.

-

-

-

Data Analysis:

-

Generate a calibration curve by plotting the peak area of the quantifier transition against concentration.

-

Confirm the identity of the analyte by ensuring the retention time matches that of a standard and the ratio of the quantifier to qualifier transitions is consistent.

-

Conclusion

The mass spectrometric analysis of this compound is a robust and definitive technique for its characterization. Electron Ionization provides rich, reproducible fragmentation patterns ideal for structural confirmation, dominated by losses of nitro-moieties. Electrospray Ionization, particularly in negative ion mode, offers high sensitivity for quantification using tandem mass spectrometry. The methodologies and fragmentation insights presented in this guide serve as a validated starting point for researchers, enabling them to confidently apply mass spectrometry in their work with this and structurally related compounds.

References

-

Luo, Y., et al. (2024). Investigation of electron ionization mass spectrometric fragmentation pattern of indole- and indazole-type synthetic cannabinoids. ResearchGate. Available at: [Link]

-

Claramunt, R. M., et al. (2012). Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. The Journal of Organic Chemistry. Available at: [Link]

-

Parshintsev, J., et al. (2011). Characterization of aerosol nitroaromatic compounds: Validation of an experimental method. PMC. Available at: [Link]

-

Al-Masoudi, N. A., et al. (2009). Synthesis, reactivity, and NMR spectroscopy of 4,6- and 6,7-difluoro-3-methyl-1 H -indazoles. Journal of Heterocyclic Chemistry. Available at: [Link]

-

American Chemical Society. (2022). Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. ACS Publications. Available at: [Link]

-

Itälä, E., et al. (2017). Fragmentation patterns of 4(5)-nitroimidazole and 1-methyl-5-nitroimidazole-The effect of the methylation. Journal of Mass Spectrometry. Available at: [Link]

-

ResearchGate. (2001). (PDF) Studies on Nitroaromatic Compound Degradation in Modified Fenton Reactions by Electrospray Ionization Tandem Mass Spectrometry (ESI-MS-MS). ResearchGate. Available at: [Link]

-

National Center for Biotechnology Information. (n.d.). Crystal structure of 3-chloro-1-methyl-5-nitro-1H-indazole. PMC. Available at: [Link]

-

ResearchGate. (2010). Synthesis and characterization of 1-methyl-4, 5-dinitroimidazole. ResearchGate. Available at: [Link]

-

Schmidt, T. C., et al. (2005). Investigation of the ionisation and fragmentation behaviour of different nitroaromatic compounds occurring as polar metabolites of explosives using electrospray ionisation tandem mass spectrometry. PubMed. Available at: [Link]

-

National Center for Biotechnology Information. (n.d.). 7-Nitroindazole. PubChem. Available at: [Link]

-

ResearchGate. (2018). Purity analysis method of 1-methyl-3,5-dinitro-1H-1,2,4-triazole. ResearchGate. Available at: [Link]

-

Wikipedia. (n.d.). Indazole. Wikipedia. Available at: [Link]

-

LECO Corporation. (n.d.). Electron Ionization in GC-MS: The Gold Standard for Volatile Compound Analysis. LECO Corporation. Available at: [Link]

-

Royal Society of Chemistry. (2012). Preparation and characterization of 3,5-dinitro-1H-1,2,4-triazole. RSC Publishing. Available at: [Link]

-

ResearchGate. (2015). Optimized one-step synthesis and characterization of 1-methyl-4,5-dinitro-1H-imidazole. ResearchGate. Available at: [Link]

-

LCGC International. (2014). Electron Ionization for GC–MS. LCGC International. Available at: [Link]

-

National Center for Biotechnology Information. (n.d.). 3-Methyl-6-nitro-1H-indazole. PubChem. Available at: [Link]

-

ResearchGate. (2006). Synthesis and Mass Spectral Fragmentation Patterns of Some Thiazole and Imidazolidine Derivatives. ResearchGate. Available at: [Link]

-

ResearchGate. (2000). Mass fragmentation pattern of (Z)-2-(5-arylpyrazol-3-yl)-3-arylacrylonitriles. ResearchGate. Available at: [Link]

Sources

- 1. Indazole - Wikipedia [en.wikipedia.org]

- 2. 7-Nitroindazole | C7H5N3O2 | CID 1893 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. 3-Methyl-6-nitroindazole CAS#: 6494-19-5 [m.chemicalbook.com]

- 6. Electron Ionization in GC-MS: The Gold Standard for Volatile Compound Analysis - MetwareBio [metwarebio.com]

- 7. chromatographyonline.com [chromatographyonline.com]

- 8. researchgate.net [researchgate.net]

- 9. Investigation of the ionisation and fragmentation behaviour of different nitroaromatic compounds occurring as polar metabolites of explosives using electrospray ionisation tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Characterization of aerosol nitroaromatic compounds: Validation of an experimental method - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Physical Properties of 3-methyl-5,7-dinitro-1H-indazole: A Predictive and Comparative Analysis

For the attention of: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the anticipated physical properties of 3-methyl-5,7-dinitro-1H-indazole. Due to the limited availability of direct experimental data for this specific molecule in publicly accessible literature, this document leverages established principles of physical organic chemistry and comparative data from structurally analogous compounds to construct a predictive profile. We will delve into a plausible synthetic pathway, expected spectroscopic signatures, crystallographic characteristics, and thermal stability. This guide is intended to serve as a foundational resource for researchers embarking on the synthesis and characterization of this and related nitro-substituted indazole compounds, providing both theoretical grounding and practical experimental frameworks.

Introduction: The Significance of Nitroindazoles

The indazole scaffold is a cornerstone in medicinal chemistry and materials science, with derivatives exhibiting a wide array of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1] The introduction of nitro groups into the indazole ring system can dramatically alter its physicochemical properties, often enhancing its biological efficacy or introducing energetic characteristics. The title compound, this compound, is of particular interest due to the presence of two electron-withdrawing nitro groups, which are expected to significantly influence its molecular geometry, reactivity, and thermal behavior. This guide will provide a robust, predictive framework for understanding these properties.

Synthesis and Molecular Structure

A logical and well-established method for the preparation of nitroaromatic compounds is the direct nitration of a suitable precursor. In this case, 3-methyl-1H-indazole would be the logical starting material.

Proposed Synthetic Pathway

The synthesis of this compound can be envisioned as a two-step nitration of 3-methyl-1H-indazole. The first nitration would likely yield a mixture of mono-nitro isomers, with 3-methyl-5-nitro-1H-indazole being a major product. A second, more forceful nitration would then introduce the second nitro group at the 7-position.

Caption: Proposed synthesis of this compound.

Experimental Protocol: Synthesis

Caution: This procedure involves highly corrosive and reactive substances. All operations must be conducted in a certified chemical fume hood with appropriate personal protective equipment.

-

Mono-nitration: To a cooled (0-5 °C) solution of 3-methyl-1H-indazole in concentrated sulfuric acid, a nitrating mixture (concentrated nitric acid and sulfuric acid) is added dropwise, maintaining the low temperature.

-

Reaction Monitoring: The reaction is stirred at low temperature and monitored by thin-layer chromatography (TLC).

-

Work-up: Upon completion, the reaction mixture is poured onto ice, and the precipitated product is filtered, washed with water until neutral, and dried.

-

Purification: The crude product, a mixture of isomers, is purified by column chromatography to isolate 3-methyl-5-nitro-1H-indazole.

-

Di-nitration: The purified 3-methyl-5-nitro-1H-indazole is dissolved in concentrated sulfuric acid, and fuming nitric acid is added cautiously at low temperature.

-

Heating and Monitoring: The reaction mixture is gently heated to facilitate the second nitration, with careful monitoring by TLC.

-

Final Work-up and Purification: The work-up procedure is similar to the first step. The resulting solid is recrystallized to yield pure this compound.

Predicted Physicochemical Properties

The following table summarizes the predicted physicochemical properties of this compound based on data from analogous compounds.

| Property | Predicted Value | Rationale and Comparative Data |

| Molecular Formula | C₈H₆N₄O₄ | - |

| Molecular Weight | 222.16 g/mol | - |

| Appearance | Pale yellow to yellow crystalline solid | Nitroaromatic compounds are typically colored solids. |

| Melting Point | > 200 °C (with decomposition) | The presence of two nitro groups and potential for strong intermolecular hydrogen bonding and π-stacking suggest a high melting point. For comparison, 3-chloro-1-methyl-5-nitro-1H-indazole has a melting point of 198 °C (471 K).[1] 5,7-dinitrobenzotriazole melts at 193 °C.[2] |

| Density | ~1.6 - 1.7 g/cm³ | The crystal density of 3-chloro-1-methyl-5-nitro-1H-indazole is 1.618 g/cm³.[1] The addition of a second nitro group in place of a chlorine atom would likely result in a similar or slightly higher density. |

| Solubility | Sparingly soluble in water; soluble in polar organic solvents (e.g., DMSO, DMF, acetone). | The polar nitro groups will enhance solubility in polar solvents. |

Predicted Spectroscopic and Crystallographic Properties

Spectroscopic Characterization

The structural elucidation of this compound would rely on a combination of standard spectroscopic techniques.

| Technique | Predicted Observations |

| ¹H NMR | δ (ppm) in DMSO-d₆: - Aromatic protons: Two singlets or narrow doublets in the downfield region (δ 8.5-9.5 ppm) due to the strong deshielding effect of the nitro groups.- Methyl protons: A singlet around δ 2.5-2.8 ppm.- N-H proton: A broad singlet at δ > 13 ppm. |

| ¹³C NMR | δ (ppm) in DMSO-d₆: - Aromatic carbons attached to nitro groups would be significantly deshielded (δ > 140 ppm).- Other aromatic carbons would appear in the δ 110-140 ppm range.- The methyl carbon would be observed around δ 10-15 ppm. |

| IR Spectroscopy | ν (cm⁻¹): - N-H stretch: A broad band around 3100-3300 cm⁻¹.- C-H stretch (aromatic and aliphatic): ~3000-3100 cm⁻¹ and ~2900-3000 cm⁻¹, respectively.- C=C and C=N stretches: 1500-1650 cm⁻¹.- NO₂ asymmetric stretch: A strong band around 1520-1560 cm⁻¹. - NO₂ symmetric stretch: A strong band around 1340-1370 cm⁻¹. |

| Mass Spectrometry | m/z: - Molecular ion peak [M]⁺ at ~222.- Fragmentation would likely involve the loss of NO₂ (m/z 46) and other characteristic fragments. |

Predicted Crystallographic Properties

Based on the crystal structure of 3-chloro-1-methyl-5-nitro-1H-indazole[1], we can predict several features of the crystal structure of this compound.

| Parameter | Predicted Value/Characteristic |

| Crystal System | Monoclinic or Orthorhombic |

| Space Group | P2₁/c or similar centrosymmetric group |

| Key Features | - The indazole ring system will be essentially planar.- The nitro groups will likely be slightly twisted out of the plane of the aromatic ring.- Intermolecular hydrogen bonding between the N-H of one molecule and a nitro oxygen of another is highly probable, leading to the formation of dimers or chains.- π-π stacking interactions between the aromatic rings of adjacent molecules are also expected. |

Predicted Thermal Stability

The presence of two nitro groups suggests that this compound may be an energetic material with significant thermal sensitivity.

-

Decomposition Onset: Based on data for 5,7-dinitrobenzotriazole, which shows decomposition onset around 291 °C[2], a similar or slightly lower decomposition temperature is expected for this compound.

-

Decomposition Mechanism: The primary decomposition pathway is anticipated to be the homolytic cleavage of the C-NO₂ bond, which is a common initial step in the thermal decomposition of nitroaromatic compounds.[2] This would generate radical species that propagate further decomposition reactions.

-

Experimental Analysis: Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) would be essential to determine the melting point, decomposition temperature, and kinetic parameters of the decomposition process.

Comprehensive Experimental Workflow

The following workflow outlines the necessary steps for a full characterization of this compound.

Caption: A comprehensive workflow for the characterization of this compound.

Conclusion

References

-

Abbassi, Y., El-Ammari, L., Essassi, E. M., et al. (2015). Crystal structure of 3-chloro-1-methyl-5-nitro-1H-indazole. Acta Crystallographica Section E: Crystallographic Communications, 71(Pt 10), o834–o835. [Link]

-

Claramunt, R. M., Bouissane, L., Elguero, J., et al. (2012). Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. The Journal of Organic Chemistry, 77(9), 4239–4250. [Link]

-

Foces-Foces, C., Jagerovic, N., et al. (1998). Synthesis, structure, electrostatic properties and spectroscopy of 3-methyl-4,5,6,7-tetrafluoro-1H-indazole. An experimental and ab initio computational study. Journal of the Chemical Society, Perkin Transactions 2, (1), 101-108. [Link]

-

Wang, X., Lu, Z., Wang, J., & Qin, L. (2009). Synthesis and characterization of 1-methyl-4, 5-dinitroimidazole. Chinese Journal of Energetic Materials, 17(5), 555-558. [Link]

-

Lian, P., Xiao, Y., Chen, J., & Wang, J. (2021). 4,5-Dinitro-1-methylimidazole (4,5-MDNI), a low melting point explosive: synthesis and studies on thermal behavior. RSC Advances, 11(59), 37537-37543. [Link]

-

Cabildo, P., Claramunt, R. M., & Elguero, J. (2012). Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. The Journal of Organic Chemistry, 77(9), 4239-4250. [Link]

-

Fustin, C. A., et al. (2007). Supporting Information for "A Highly Efficient and General Method for the Synthesis of 1H-Indazoles by 1,3-Dipolar Cycloaddition of Diazo Compounds with Arynes". Angewandte Chemie International Edition, 46(42), 7956-7959. [Link]

-

Elguero, J., Jimeno, M. L., & Yranzo, G. I. (1990). 1H and 13C NMR study of the structure of pyrazoles, imidazoles and their benzo derivatives in sulphuric acid (azolium cations). Magnetic Resonance in Chemistry, 28(9), 807-812. [Link]

-

Zvereva, M. I., et al. (2023). Thermochemistry, Tautomerism, and Thermal Stability of 5,7-Dinitrobenzotriazoles. Molecules, 28(6), 2568. [Link]

-

PubChem. (n.d.). 3-Methyl-6-nitro-1H-indazole. National Center for Biotechnology Information. Retrieved from [Link]

-

Klapötke, T. M., et al. (2018). Combining Performance with Thermal Stability: Synthesis and Characterization of 5-(3,5-Dinitro-1H-pyrazol-4-yl)-1H-tetrazole and its Energetic Derivatives. Chemistry - An Asian Journal, 13(17), 2416-2425. [Link]

-

Mohamed, S. K., Mague, J. T., Akkurt, M., & Albayati, M. R. (2016). X-ray Molecular Structures of 23 N1-4-Nitrophenyl, 2,4-Dinitrophenyl, and 2,4,6-Trinitrophenyl-2-pyrazolines. Crystal Growth & Design, 16(2), 1049-1061. [Link]

-

Liu, W., et al. (2019). Comparative Studies on Thermal Decompositions of Dinitropyrazole-Based Energetic Materials. Materials, 12(18), 2958. [Link]

Sources

A Technical Guide to the Discovery and History of Dinitro-1H-Indazoles

For Researchers, Scientists, and Drug Development Professionals

Abstract: The dinitro-1H-indazole scaffold represents a fascinating intersection of energetic materials science and medicinal chemistry. The strategic placement of two nitro groups on the bicyclic indazole core imparts unique physicochemical properties, leading to a rich history of development and a future brimming with therapeutic potential. This guide provides an in-depth exploration of the discovery, historical synthesis, and evolving applications of key dinitro-1H-indazole isomers, offering a technical foundation for researchers in the field.

The Indazole Core: A Privileged Scaffold

Indazole, a bicyclic aromatic heterocycle consisting of a fused benzene and pyrazole ring, was first described by Emil Fischer.[1] It exists in tautomeric forms, with the 1H-indazole being the most stable and common isomer.[2] The indazole ring is considered a bioisostere of indole, a core motif in numerous natural and synthetic pharmacophores, making it a "privileged scaffold" in drug discovery.[1][3] Its derivatives have found application in a wide array of therapeutic areas, including oncology, inflammation, and neurology.[1][4][5] The introduction of highly polar, electron-withdrawing nitro groups onto this scaffold dramatically alters its properties, a chemical strategy that defined the initial discovery and application of these compounds.

Early Investigations: The Era of Direct Nitration

The history of dinitro-1H-indazoles is intrinsically linked to the broader development of nitration chemistry in the late 19th and early 20th centuries, a period focused on the synthesis of dyes and energetic materials.[6] Early synthetic approaches to nitroindazoles relied on the direct electrophilic nitration of the parent indazole ring.

Causality of Experimental Choice: The classic method for nitrating aromatic systems involves a mixture of concentrated nitric acid and sulfuric acid. The sulfuric acid acts as a catalyst, protonating nitric acid to generate the highly electrophilic nitronium ion (NO₂⁺), which is the active nitrating agent. This aggressive reagent system, while effective, often leads to challenges in controlling regioselectivity and can result in over-nitration or decomposition, especially with sensitive heterocyclic substrates.

The direct dinitration of 1H-indazole is complex. The first nitro group deactivates the ring towards further electrophilic substitution, requiring harsh conditions to introduce a second. The position of these nitro groups is directed by the electronic nature of the fused ring system, leading to a mixture of isomers. Isolating pure isomers from these reactions was a significant challenge for early chemists and remains a key consideration in modern synthetic planning.

Key Isomers: Synthesis, Properties, and Shifting Roles

The substitution pattern of the nitro groups dictates the compound's properties. While several isomers are possible, the 4,6- and 5,7-dinitro-1H-indazoles are among the most historically significant and well-studied.

4,6-Dinitro-1H-indazole

The 4,6-isomer has been a subject of interest primarily for its energetic properties. Its synthesis often involves the nitration of an already substituted indazole precursor to control the final positions of the nitro groups.

Historical Synthesis Protocol: Nitration of 6-Nitroindazole

-

Preparation: 6-Nitro-1H-indazole is carefully added in portions to a cooled (0-5 °C) mixture of fuming nitric acid and concentrated sulfuric acid with constant stirring.

-

Reaction: The reaction mixture is allowed to slowly warm to room temperature and then gently heated to ensure complete dinitration.

-

Workup: The mixture is poured over crushed ice, causing the 4,6-dinitro-1H-indazole product to precipitate out of the acidic solution.

-

Purification: The crude solid is collected by filtration, washed with cold water until the washings are neutral, and then recrystallized from a suitable solvent like ethanol or acetic acid to yield the purified product.

Field Insight: The nitro group at the 4-position is often susceptible to nucleophilic substitution, a reactivity that has been exploited to create a range of functionalized derivatives.[7] For example, reactions with nucleophiles like azide or thiolates can selectively replace the 4-nitro group, providing a pathway to new polycyclic fused heterocycles.[7]

5,7-Dinitro-1H-indazole

The synthesis of 5,7-dinitro-1H-indazole often follows a similar logic of direct nitration under forcing conditions. Its properties and reactivity differ from the 4,6-isomer due to the different electronic environment of the nitro groups.

Other Notable Isomers

Research has also explored other isomers like 5,6-dinitro-1H-indazole, which serves as a valuable synthetic intermediate for developing novel kinase inhibitors.[5] The presence of nitro groups provides versatile chemical "handles" for further modification, allowing for the creation of diverse compound libraries for structure-activity relationship (SAR) studies.[5]

Physicochemical Data of Key Mononitro and Dinitro Precursors/Isomers

| Compound | Molecular Formula | Melting Point (°C) | Primary Application Area |

| 5-Nitro-1H-indazole | C₇H₅N₃O₂ | 207–208 °C[8] | Synthetic Intermediate |

| 6-Nitro-1H-indazole | C₇H₅N₃O₂ | 175-178 °C | Synthetic Intermediate |

| 4,6-Dinitro-1H-indazole | C₇H₄N₄O₄ | ~270 °C (decomposes) | Energetic Materials |

| 5,7-Dinitro-1H-indazole | C₇H₄N₄O₄ | ~285 °C (decomposes) | Energetic Materials |

The Evolution of Synthetic Strategy

While early methods relied on harsh, direct nitration, modern organic synthesis has moved towards more controlled and efficient protocols.[4] Contemporary approaches often build the dinitro-aromatic system first and then construct the pyrazole ring, offering superior regiocontrol.

Caption: Comparison of classic vs. modern synthetic workflows.

This modern "convergent" strategy, where complex fragments are built separately and then joined, minimizes side reactions and simplifies purification, reflecting a paradigm shift towards efficiency and precision in chemical synthesis.

From Energetics to Therapeutics: A New Trajectory

For much of their history, dinitroindazoles were primarily investigated for their high energy content. However, the recognition of the indazole core as a privileged scaffold in medicine has prompted a re-evaluation of these molecules.

The electron-withdrawing nature of the nitro groups can modulate the electronic properties of the indazole ring, influencing how it interacts with biological targets. Researchers are now exploring dinitroindazoles as intermediates and even as final active pharmaceutical ingredients (APIs). Their utility as building blocks for kinase inhibitors, which are crucial in cancer therapy, is an area of active investigation.[5] Furthermore, various nitro-aromatic compounds, including some nitroindazoles, have shown potential as inhibitors of nitric oxide synthase, an enzyme implicated in various physiological and pathological processes.[9][10]

Caption: Divergence of dinitro-1H-indazole applications.

Conclusion and Future Outlook

The journey of dinitro-1H-indazoles from compounds of explosive interest to scaffolds for modern drug discovery is a testament to the evolving nature of chemical science. The foundational work of early chemists, who developed robust methods for their synthesis, laid the groundwork for today's researchers. As synthetic methodologies become more refined and our understanding of pharmacology deepens, the dinitro-1H-indazole core is poised for a resurgence, promising new discoveries in both materials science and medicine. The versatility of the nitro groups as synthetic handles ensures that this unique chemical class will continue to be a fruitful area of investigation for years to come.

References

-

Synthesis of 1H-indazoles from N-tosylhydrazones and nitroaromatic compounds. Chemical Communications (RSC Publishing). Available at: [Link]

-

Indazole From Natural Resources And Biological Activity. Journal of Pharmaceutical Negative Results. Available at: [Link]

- Method of synthesizing 1H-indazole compounds. Google Patents.

-

Structures and Biological Activities of Diketopiperazines from Marine Organisms: A Review. Vietnam Journal of Science and Technology. Available at: [Link]

-

1,4-Dinitro-1H-imidazoles. Arkivoc. Available at: [Link]

-

Indazole – an emerging privileged scaffold: synthesis and its biological significance. RSC Medicinal Chemistry. Available at: [Link]

-

Indazole synthesis. Organic Chemistry Portal. Available at: [Link]

-

Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. The Journal of Organic Chemistry. Available at: [Link]

-

Syntheses of 1-Aryl-5-nitro-1H-indazoles and a General One-Pot Route to 1-Aryl-1H-indazoles. Molecules. Available at: [Link]

-

Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. ACS Publications. Available at: [Link]

-

Multidirectional Efficacy of Biologically Active Nitro Compounds Included in Medicines. Molecules. Available at: [Link]

-

Synthesis of polycyclic fused heterocycles based on 4,6-dinitro-1-phenyl-1H-indazole. ResearchGate. Available at: [Link]

-

Synthesis and Biological Activity of Piperidinothiosemicarbazones Derived from Aminoazinecarbonitriles. MDPI. Available at: [Link]

-

Making the First Azo Dye. YouTube. Available at: [Link]

-

Synthesis of dinitroaniline as plant growth regulators and for identification of amines. Journal of Agricultural and Food Chemistry. Available at: [Link]

-

Synthesis of 2-R-4,6-Dinitro-2H-indazoles from 2,4,6-Trinitrotoluene. ResearchGate. Available at: [Link]

Sources

- 1. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Indazole - Synthesis and Reactions as a Chemical Reagent_Chemicalbook [chemicalbook.com]

- 3. pnrjournal.com [pnrjournal.com]

- 4. US8022227B2 - Method of synthesizing 1H-indazole compounds - Google Patents [patents.google.com]

- 5. 5,6-Dinitro-1H-indazole|High-Purity Research Chemical [benchchem.com]

- 6. youtube.com [youtube.com]

- 7. researchgate.net [researchgate.net]

- 8. Syntheses of 1-Aryl-5-nitro-1H-indazoles and a General One-Pot Route to 1-Aryl-1H-indazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

Methodological & Application

The Emerging Potential of Dinitro-Indazoles in Medicinal Chemistry: Application Notes and Protocols

Introduction: The Indazole Scaffold as a Privileged Structure in Drug Discovery

The indazole nucleus, a bicyclic heteroaromatic system composed of a benzene ring fused to a pyrazole ring, represents a "privileged scaffold" in medicinal chemistry.[1] This structural motif is present in numerous compounds exhibiting a wide array of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and anti-HIV properties.[1] The versatility of the indazole ring allows for substitutions at various positions, enabling the fine-tuning of its physicochemical properties and biological activity. Several indazole-based drugs, such as the anticancer agents pazopanib and axitinib, have received FDA approval, underscoring the therapeutic significance of this heterocyclic system.[2]

This document focuses on the potential applications of a specific, yet under-explored, class of indazole derivatives: 3-methyl-5,7-dinitro-1H-indazoles and related dinitro-substituted analogs. While direct studies on 3-methyl-5,7-dinitro-1H-indazole are limited, the introduction of nitro groups into the indazole scaffold is a known strategy to modulate biological activity. Nitro groups are strong electron-withdrawing groups that can influence a molecule's acidity, reactivity, and potential for hydrogen bonding, all of which can impact its interaction with biological targets. This guide will, therefore, extrapolate from the known biological activities of nitro-substituted indazoles and related heterocyclic compounds to provide a forward-looking perspective on the potential applications of dinitro-indazoles in medicinal chemistry. We will delve into promising therapeutic areas, propose mechanisms of action, and provide detailed protocols for the synthesis and biological evaluation of these intriguing compounds.

Potential Therapeutic Applications of Dinitro-Indazole Derivatives

Based on the broader landscape of indazole pharmacology and the known effects of nitro-substitution, we can identify several key areas where this compound and its analogs may exhibit significant therapeutic potential.

Anticancer Activity

The indazole scaffold is a cornerstone in the development of modern anticancer therapies.[2] The introduction of nitro groups can enhance the anticancer potential of heterocyclic compounds through various mechanisms, including bioreductive activation in hypoxic tumor environments and modulation of key signaling pathways.

Hypothesized Mechanism of Action:

Dinitro-indazoles could act as bioreductive prodrugs. The low oxygen conditions (hypoxia) characteristic of solid tumors can facilitate the enzymatic reduction of the nitro groups to reactive intermediates, such as nitroso, hydroxylamino, and amino moieties. These reactive species can induce cellular damage through DNA alkylation, protein modification, or the generation of reactive oxygen species (ROS), leading to cancer cell death.

Caption: Hypothesized bioreductive activation of dinitro-indazoles in cancer cells.

Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)

This protocol outlines a standard procedure to assess the cytotoxic effects of dinitro-indazole derivatives on human cancer cell lines.[3]

Materials:

-

Human cancer cell lines (e.g., A549 - lung, K562 - leukemia, PC-3 - prostate, Hep-G2 - hepatoma)[3]

-

RPMI-1640 or DMEM cell culture medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin

-

3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (DMSO)

-

96-well microplates

-

CO2 incubator (37°C, 5% CO2)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cancer cells in 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours.

-

Compound Treatment: Prepare serial dilutions of the dinitro-indazole compounds in culture medium. The final DMSO concentration should not exceed 0.5%. Add the compound solutions to the wells and incubate for 48-72 hours. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

-

MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for an additional 4 hours.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%) using a dose-response curve.

Data Presentation:

| Compound | A549 IC50 (µM) | K562 IC50 (µM) | PC-3 IC50 (µM) | Hep-G2 IC50 (µM) |

| Dinitro-Indazole Analog 1 | ||||

| Dinitro-Indazole Analog 2 | ||||

| Doxorubicin (Control) |

Antileishmanial Activity

Leishmaniasis is a parasitic disease caused by protozoa of the Leishmania genus. The development of new antileishmanial drugs is a global health priority. Notably, 3-chloro-6-nitro-1H-indazole derivatives have shown promising activity against Leishmania major.[4] This suggests that dinitro-indazoles could be potent antileishmanial agents.

Hypothesized Mechanism of Action:

The mechanism of action of nitro-containing compounds against Leishmania is often attributed to the inhibition of essential parasitic enzymes, such as trypanothione reductase (TryR).[4] TryR is a key enzyme in the parasite's defense against oxidative stress. Inhibition of TryR leads to an accumulation of reactive oxygen species, causing parasite death.

Caption: Inhibition of Trypanothione Reductase by dinitro-indazoles.

Experimental Protocol: In Vitro Antileishmanial Assay (Promastigote Viability)

This protocol describes the evaluation of the activity of dinitro-indazole compounds against the promastigote stage of Leishmania.[4]

Materials:

-

Leishmania major promastigotes

-

M199 medium supplemented with 10% FBS

-

Dinitro-indazole compounds

-

Amphotericin B (positive control)

-

96-well microplates

-

Hemocytometer

-

Inverted microscope

Procedure:

-

Parasite Culture: Culture Leishmania major promastigotes in M199 medium at 26°C.

-

Compound Preparation: Prepare serial dilutions of the dinitro-indazole compounds in the culture medium.

-

Assay Setup: Seed the promastigotes in a 96-well plate at a density of 1 x 10⁶ parasites/mL. Add the compound dilutions to the wells. Include a vehicle control and a positive control (Amphotericin B).

-

Incubation: Incubate the plates at 26°C for 72 hours.

-

Viability Assessment: After incubation, determine the number of viable, motile promastigotes in each well using a hemocytometer under an inverted microscope.

-

Data Analysis: Calculate the percentage of inhibition of parasite growth compared to the vehicle control. Determine the IC50 value.

Data Presentation:

| Compound | Leishmania major IC50 (µM) |

| Dinitro-Indazole Analog 1 | |

| Dinitro-Indazole Analog 2 | |

| Amphotericin B (Control) |

Antimicrobial Activity

The indazole scaffold has been explored for its antimicrobial properties. The observation that dinitro-substituted benzimidazoles exhibit potent antimicrobial activity suggests that dinitro-indazoles could be effective against a range of bacterial and fungal pathogens.[5]

Hypothesized Mechanism of Action:

The antimicrobial action of dinitro-indazoles could be multifaceted, potentially involving:

-

Inhibition of DNA Gyrase: Many antibacterial agents target bacterial DNA gyrase, an enzyme essential for DNA replication.

-

Disruption of Cell Wall Synthesis: Interference with the biosynthesis of the bacterial cell wall can lead to cell lysis.

-

Inhibition of Protein Synthesis: Targeting bacterial ribosomes to halt protein production.

Experimental Protocol: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC)

This protocol determines the minimum concentration of a compound that inhibits the visible growth of a microorganism.

Materials:

-

Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

-

Fungal strain (e.g., Candida albicans)

-

Mueller-Hinton Broth (for bacteria) or RPMI-1640 (for fungi)

-

Dinitro-indazole compounds

-

Ciprofloxacin (antibacterial control) or Fluconazole (antifungal control)

-

96-well microplates

-

Spectrophotometer

Procedure:

-

Inoculum Preparation: Prepare a standardized inoculum of the microorganism.

-

Compound Dilution: Prepare two-fold serial dilutions of the dinitro-indazole compounds in the appropriate broth in a 96-well plate.

-

Inoculation: Add the microbial inoculum to each well. Include a growth control (no compound) and a sterility control (no inoculum).

-

Incubation: Incubate the plates at 37°C for 18-24 hours (bacteria) or 24-48 hours (fungi).

-

MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth (no turbidity). This can be determined visually or by measuring the absorbance at 600 nm.

Data Presentation:

| Compound | S. aureus MIC (µg/mL) | E. coli MIC (µg/mL) | C. albicans MIC (µg/mL) |

| Dinitro-Indazole Analog 1 | |||

| Dinitro-Indazole Analog 2 | |||

| Ciprofloxacin | N/A | ||

| Fluconazole | N/A | N/A |

Synthesis of this compound

A plausible synthetic route to this compound can be envisioned starting from a commercially available substituted toluene.

Caption: Proposed synthetic workflow for this compound.

Conclusion and Future Directions

While the direct exploration of this compound in medicinal chemistry is in its infancy, the foundational knowledge of indazole pharmacology and the impact of nitro-substitution provide a strong rationale for its investigation. The potential for this class of compounds in anticancer, antileishmanial, and antimicrobial applications is significant. The protocols provided herein offer a starting point for researchers to synthesize and evaluate these promising molecules. Future work should focus on a systematic structure-activity relationship (SAR) study to optimize the potency and selectivity of dinitro-indazole derivatives. Furthermore, detailed mechanistic studies will be crucial to elucidate their precise modes of action and to guide the development of novel therapeutics based on this intriguing scaffold.

References

-

Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. PubMed Central. Available at: [Link]

-

Novel 3-chloro-6-nitro-1H-indazole derivatives as promising antileishmanial candidates: synthesis, biological activity, and molecular modelling studies. PubMed Central. Available at: [Link]

-

Different biological activities reported with Indazole derivatives. ResearchGate. Available at: [Link]

-

2-Substituted indazoles. Synthesis and antimicrobial activity. PubMed. Available at: [Link]

-

The Anticancer Activity of Indazole Compounds: A Mini Review. ResearchGate. Available at: [Link]

-

Novel Substituted Indazoles towards Potential Antimicrobial Agents. Oriental Journal of Chemistry. Available at: [Link]

- Process for preparing 1-methylindazole-3-carboxylic acid. Google Patents.

-

Indazole From Natural Resources And Biological Activity. Journal of Pharmaceutical Negative Results. Available at: [Link]

-

CJST Synthesis of Pharmacologically Active Indazoles and Its Analogues. Caribbean Journal of Sciences and Technology. Available at: [Link]

-

A Recent Study on Anti-microbial Properties of Some Novel Substituted Indazoles. Government Degree College, Palakonda. Available at: [Link]

-

Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]

-

Synthesis and biological evaluation of some new indazole-3-carboxamide derivatives. Der Pharma Chemica. Available at: [Link]

-

In vivo and In vitro Anti-Inflammatory Activity of Indazole and Its Derivatives. PubMed Central. Available at: [Link]

-

Antimicrobial activity of substituted azoles and their nucleosides. PubMed. Available at: [Link]

-

Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives. MDPI. Available at: [Link]

Sources

- 1. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. Novel 3-chloro-6-nitro-1H-indazole derivatives as promising antileishmanial candidates: synthesis, biological activity, and molecular modelling studies - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Antimicrobial activity of substituted azoles and their nucleosides - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for the Derivatization of 3-Methyl-5,7-dinitro-1H-indazole for Biological Screening

Introduction: Unlocking the Therapeutic Potential of Dinitroindazoles

The indazole scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous biologically active compounds.[1] The introduction of nitro groups to this scaffold can significantly modulate its physicochemical and pharmacological properties. The strong electron-withdrawing nature of the nitro group can enhance interactions with biological targets and can also serve as a handle for further chemical modifications.[2] Specifically, 3-methyl-5,7-dinitro-1H-indazole presents a unique starting point for the generation of diverse chemical libraries for biological screening. The presence of two nitro groups offers opportunities for selective and differential functionalization, leading to a wide array of derivatives with potential applications in oncology, infectious diseases, and beyond.[1][3]

This guide provides a comprehensive overview of the derivatization strategies for this compound, complete with detailed experimental protocols and the scientific rationale behind these methodologies. It is intended for researchers, scientists, and drug development professionals seeking to explore the therapeutic potential of this versatile scaffold.

Safety First: Handling Dinitroaromatic Compounds

Organic nitro compounds, particularly dinitroaromatics, are energetically rich and should be handled with caution. They can be sensitive to heat, shock, and friction.[4]

Core Safety Protocols:

-

Personal Protective Equipment (PPE): Always wear a flame-retardant lab coat, chemical-resistant gloves (nitrile is a good initial choice), and safety goggles.[5]

-

Ventilation: All manipulations should be performed in a certified chemical fume hood to avoid inhalation of dust or vapors.[5]

-

Static Discharge: Use grounding straps and mats, especially when transferring dry powders.

-

Heating: Avoid overheating. Use a water or oil bath with a thermostat for controlled heating. Never heat directly on a hot plate.

-

Storage: Store in a cool, well-ventilated area, away from heat sources, strong acids, bases, and reducing agents.[4]

-

Waste Disposal: Dispose of all dinitroaromatic waste in designated, clearly labeled containers according to your institution's hazardous waste management guidelines.

Synthesis of the Starting Material: this compound

Reaction Scheme:

Caption: Synthetic route to this compound.

Experimental Protocol:

-

Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a dropping funnel, cool 50 mL of concentrated sulfuric acid to 0-5 °C in an ice-salt bath.

-

Addition of Starting Material: Slowly add 10 g of 3-methyl-1H-indazole to the cooled sulfuric acid with continuous stirring, ensuring the temperature does not exceed 10 °C.

-

Nitration: Slowly add a pre-cooled mixture of 20 mL of concentrated nitric acid and 30 mL of concentrated sulfuric acid dropwise via the dropping funnel. Maintain the reaction temperature between 0 and 5 °C throughout the addition.

-

Reaction Monitoring: After the addition is complete, stir the reaction mixture at 0-5 °C for 2-3 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up: Carefully pour the reaction mixture onto 500 g of crushed ice with vigorous stirring.

-

Isolation: Collect the precipitated solid by vacuum filtration, wash thoroughly with cold water until the filtrate is neutral, and then wash with a small amount of cold ethanol.

-

Purification: Recrystallize the crude product from ethanol to afford pure this compound.

Derivatization Strategies and Protocols

The presence of the N-H proton and the two nitro groups on the indazole ring provides multiple avenues for derivatization.

N-Alkylation and N-Arylation

Modification at the nitrogen atoms of the indazole ring is a common strategy to modulate biological activity. Regioselectivity between N1 and N2 can be influenced by the reaction conditions and the nature of the substituents on the indazole ring.[2]

a) N-Alkylation

Caption: General scheme for N-alkylation of the dinitro-indazole.

Protocol for Regioselective N1-Alkylation: [7]

-

Reaction Setup: To a solution of this compound (1 mmol) in anhydrous DMF (10 mL) under a nitrogen atmosphere, add potassium carbonate (1.5 mmol).

-

Addition of Alkylating Agent: Add the desired alkyl halide (1.1 mmol) and stir the mixture at room temperature for 12-24 hours.

-

Work-up: Pour the reaction mixture into ice-water and extract with ethyl acetate.

-

Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the residue by column chromatography on silica gel.

b) N-Arylation (Ullmann Condensation)

The Ullmann condensation is a classic method for the formation of C-N bonds.[8]

Protocol for N-Arylation: [9]

-

Reaction Setup: In a sealed tube, combine this compound (1 mmol), the aryl halide (1.2 mmol), copper(I) iodide (0.1 mmol), and potassium carbonate (2 mmol) in anhydrous DMF (5 mL).

-

Reaction: Heat the mixture at 120-140 °C for 24-48 hours.

-

Work-up: Cool the reaction mixture to room temperature, dilute with ethyl acetate, and filter through a pad of Celite.

-

Purification: Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by column chromatography.

Selective Reduction of a Nitro Group

The selective reduction of one nitro group in the presence of another is a powerful tool for generating diverse derivatives. The resulting amino group can be further functionalized. The regioselectivity of the reduction can often be controlled by the choice of reducing agent and reaction conditions.[10][11]

Caption: Selective mono-reduction of the dinitro-indazole.

Protocol for Selective Mono-reduction: [11]

-

Reaction Setup: Dissolve this compound (1 mmol) in ethanol (20 mL).

-

Preparation of Reducing Agent: In a separate flask, prepare a solution of sodium sulfide nonahydrate (1.2 mmol) in water (5 mL).

-

Reaction: Add the sodium sulfide solution dropwise to the indazole solution at room temperature. Stir for 4-6 hours.

-

Work-up: Remove the ethanol under reduced pressure. Add water to the residue and extract with ethyl acetate.

-

Purification: Dry the organic layer, concentrate, and purify by column chromatography to separate the isomeric mono-amino products.

Suzuki-Miyaura Cross-Coupling

For Suzuki-Miyaura cross-coupling, a halogenated precursor is required. This can be achieved by first introducing a halogen (e.g., bromine or iodine) onto the indazole ring, followed by the cross-coupling reaction. The nitro groups can act as directing groups in the halogenation step.[12][13]

Workflow for Suzuki-Miyaura Coupling:

Caption: Two-step strategy for C-C bond formation via Suzuki-Miyaura coupling.

Protocol for Suzuki-Miyaura Coupling of a Halo-indazole: [12]

-

Reaction Setup: To a solution of the halo-dinitro-indazole (1 mmol) and the desired arylboronic acid (1.2 mmol) in a mixture of toluene (8 mL) and water (2 mL), add potassium carbonate (2 mmol).

-

Catalyst Addition: Degas the mixture by bubbling with nitrogen for 15 minutes. Then, add a palladium catalyst such as Pd(PPh₃)₄ (0.05 mmol).

-

Reaction: Heat the reaction mixture at 90-100 °C under a nitrogen atmosphere for 12-24 hours.

-

Work-up: After cooling, separate the organic layer, wash with water and brine, and dry over anhydrous sodium sulfate.

-

Purification: Concentrate the organic layer and purify the residue by column chromatography.

Biological Screening Protocols

The derivatized library of this compound compounds can be screened for various biological activities. Here, we provide general protocols for anticancer and antimicrobial screening.

Anticancer Screening: MTT Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is often used as a measure of cell viability and proliferation.[1][14]

Protocol:

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

-

Compound Treatment: Treat the cells with various concentrations of the synthesized indazole derivatives (e.g., 0.1, 1, 10, 50, 100 µM) and incubate for 48-72 hours.

-

MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

-

Formazan Solubilization: Remove the medium and add DMSO to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability and determine the IC₅₀ (half-maximal inhibitory concentration) values.

Table 1: Example Data Presentation for Anticancer Screening

| Compound ID | Target Cell Line | Incubation Time (h) | IC₅₀ (µM) |

| DNI-001 | A549 (Lung Cancer) | 48 | 12.5 |

| DNI-002 | A549 (Lung Cancer) | 48 | >100 |

| DNI-003 | MCF-7 (Breast Cancer) | 48 | 8.7 |

| DNI-004 | MCF-7 (Breast Cancer) | 48 | 25.1 |

Antimicrobial Screening: Broth Microdilution Method